![molecular formula C15H18N6O B2987772 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396852-83-7](/img/structure/B2987772.png)
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide” is a chemical compound that has been studied for its potential pharmacological activities . It is a derivative of pyrimidine, a bicyclic aromatic compound that contains two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine core and various substituents. The pyrimidine core is a bicyclic aromatic compound that contains two nitrogen atoms . The substituents include a piperazine ring and a pyridine ring, which are connected to the pyrimidine core through an acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its antiproliferative activity against various human cancer cell lines, including lung, breast, colon, and prostate cancer cell lines, using the MTT assay with sorafenib as a control drug .
Antimicrobial Potential
Researchers have synthesized molecular hybrids of this compound to assess their direct antimicrobial potential, as well as their anti-biofilm activity .
Anti-tubercular Agents
A series of derivatives of this compound were designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis .
Chemodivergent Synthesis
The compound has been used in chemodivergent synthesis to create N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
Anti-fibrotic Activities
Several derivatives of this compound have shown better anti-fibrotic activities than standard drugs, with two compounds exhibiting the best activities with IC50 values of 45.69 μM and 45.81 μM respectively .
Cytotoxic Activity
The compound has been indicated as a potential inhibitor against MDA-MB-231 (a breast cancer cell line), with one derivative showing slightly higher inhibition on VEGFR2 than another reference compound .
Future Directions
The future directions for research on this compound could include further studies on its potential pharmacological activities, including its anti-tubercular activity . Additionally, more research could be conducted to fully understand its mechanism of action and to evaluate its safety and potential side effects.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase and DNA gyrase . These enzymes play crucial roles in neurotransmission and DNA replication, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes . For instance, acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, enhancing cholinergic neurotransmission .
Biochemical Pathways
Inhibition of acetylcholinesterase would affect the cholinergic neurotransmission pathway . Similarly, inhibition of DNA gyrase would affect the DNA replication pathway .
Result of Action
Inhibition of acetylcholinesterase could potentially enhance cholinergic neurotransmission , while inhibition of DNA gyrase could potentially inhibit DNA replication .
properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-12(22)19-13-10-17-15(18-11-13)21-8-6-20(7-9-21)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGSIWJOODRTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.